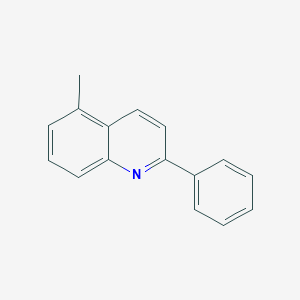

5-甲基-2-苯基喹啉

描述

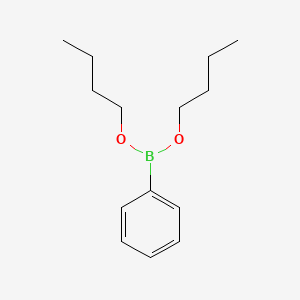

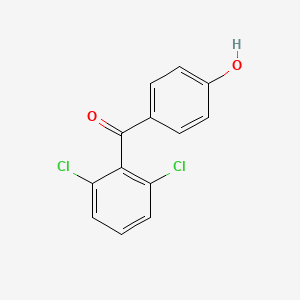

5-Methyl-2-phenylquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a molecular formula of C16H13N . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives like 5-Methyl-2-phenylquinoline has been reported in various studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenylquinoline can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. For instance, they participate in both electrophilic and nucleophilic substitution reactions . The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-phenylquinoline can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

科学研究应用

抗菌和抗真菌应用

5-甲基-2-苯基喹啉已被探索其在抗菌和抗真菌应用中的潜力。一项关于新芳基磺酰胺基3-乙酰基-2-甲基-4-苯基喹啉的研究发现,这些化合物表现出相当大的抗菌和抗真菌活性。具体来说,某些衍生物对革兰氏阴性细菌如克雷伯氏植物科拉和真菌如黑曲霉表现出显著活性(Kumar & Vijayakumar, 2017)。

抗癌研究

多项研究已调查与5-甲基-2-苯基喹啉相关的化合物的抗癌性质。例如,某些衍生物已显示出对人类前列腺癌和表皮癌细胞系具有强烈的抑制活性(Liu et al., 2009)。另一项研究发现2-苯基喹啉-4-酮对各种肿瘤细胞系表现出显著的抑制活性,表明它们作为抗肿瘤药物的潜力(Chou et al., 2010)。

5-羟色胺受体研究

源自5-甲基-2-苯基喹啉的化合物已被研究其与5-羟色胺受体的相互作用潜力。一项关于2-[(2-氨基乙基)硫基]喹啉的研究发现这些化合物对5-HT1和5-HT2受体位点具有亲和力,突显了它们作为5-HT2拮抗剂的潜力(Blackburn et al., 1987)。

其他应用

- 喹啉衍生物已被探索其在治疗疟疾中的潜力。研究发现某些喹啉衍生物对抗抗药性寄生虫具有有效性,暗示了它们在抗疟疾疗法中的实用性(Werbel et al., 1986)。

- 该化合物也已在DNA结合和生物活性的背景下进行研究,特别是与铂(II)络合物相关。这项研究为生物活性和DNA相互作用的结构要求提供了见解(Brodie et al., 2004)。

作用机制

While the exact mechanism of action for 5-Methyl-2-phenylquinoline is not clear, quinoline derivatives have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

未来方向

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Therefore, future research could focus on exploring these applications further and developing new synthesis methods .

属性

IUPAC Name |

5-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-6-5-9-16-14(12)10-11-15(17-16)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCZVHSUPWGXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=CC=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301991 | |

| Record name | 5-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500595-66-4 | |

| Record name | 5-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)

![Spiro[4.4]nonane-1,6-dione](/img/structure/B1616983.png)

![4-[3-(Stearoylamino)propyl]morpholinium lactate](/img/structure/B1616985.png)

![Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt](/img/structure/B1616993.png)